molecular formula C25H33N3O2 B10879557 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10879557
M. Wt: 407.5 g/mol
InChI Key: YFZYHQWURDAYAZ-UHFFFAOYSA-N
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Description

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a phenoxyethanone moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Phenoxyethanone Moiety: This step involves the reaction of the intermediate compound with 4-methylphenoxyacetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-(1-Benzylpiperidin-4-yl)piperazin-1-yl)phenyl)ethanone
  • 4-(1-Benzylpiperidin-4-yl)piperazin-2-one

Uniqueness

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C25H33N3O2/c1-21-7-9-24(10-8-21)30-20-25(29)28-17-15-27(16-18-28)23-11-13-26(14-12-23)19-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3

InChI Key

YFZYHQWURDAYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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